molecular formula C27H47NO3 B14267100 Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (+-)- CAS No. 150988-83-3

Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (+-)-

Cat. No.: B14267100
CAS No.: 150988-83-3
M. Wt: 433.7 g/mol
InChI Key: DVJVFQDCZQZGRP-UHFFFAOYSA-N
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Description

Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (±)- is a long-chain fatty acid amide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (±)- typically involves the reaction of octadecanoic acid with 4-hydroxy-3-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (±)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide bond formation.

    Biology: Investigated for its role in cellular signaling and as a potential therapeutic agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (±)- involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The compound may act on pathways related to inflammation, pain, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-stearoylvanillylamide
  • N-vanillyloctadecanamide
  • N-(4-hydroxy-3-methoxybenzyl)octadecanamide

Uniqueness

Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (±)- is unique due to its specific structural features, such as the presence of a hydroxy and methoxy group on the aromatic ring, which contribute to its distinct biological activities and chemical reactivity .

Properties

CAS No.

150988-83-3

Molecular Formula

C27H47NO3

Molecular Weight

433.7 g/mol

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyloctadecanamide

InChI

InChI=1S/C27H47NO3/c1-4-5-6-7-8-10-13-16-23(2)17-14-11-9-12-15-18-27(30)28-22-24-19-20-25(29)26(21-24)31-3/h19-21,23,29H,4-18,22H2,1-3H3,(H,28,30)

InChI Key

DVJVFQDCZQZGRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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